(R)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride
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Overview
Description
(R)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride is a chemical compound with the molecular formula C₁₂H₁₈BrN₂·2HCl. It is a chiral amine derivative that contains a bromophenyl group attached to a piperidine ring, and it is commonly used in scientific research and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis of this compound typically begins with the bromination of (R)-N-[(3-Hydroxyphenyl)methyl]piperidin-3-amine using bromine in the presence of a suitable solvent like dichloromethane.
Reduction: The intermediate compound is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH₄) to obtain the desired amine derivative.
Acidification: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Substitution reactions can occur at the bromine atom, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium iodide (NaI) or potassium cyanide (KCN).
Major Products Formed:
N-oxide Derivatives: Resulting from oxidation reactions.
Reduced Amines: Obtained through reduction reactions.
Substituted Derivatives: Formed by substitution reactions at the bromine atom.
Scientific Research Applications
(R)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals and bioactive compounds. In medicinal chemistry, it is used to develop new drugs targeting neurological disorders, cardiovascular diseases, and other health conditions. Additionally, it is employed in the study of molecular interactions and biological pathways.
Mechanism of Action
(R)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride is structurally similar to other piperidine derivatives, such as (R)-N-[(2-Bromophenyl)methyl]piperidin-3-amine dihydrochloride and (R)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride. its unique bromophenyl group at the 3-position distinguishes it from these compounds, providing distinct chemical and biological properties.
Comparison with Similar Compounds
(R)-N-[(2-Bromophenyl)methyl]piperidin-3-amine dihydrochloride
(R)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride
(R)-N-[(3-Chlorophenyl)methyl]piperidin-3-amine dihydrochloride
(R)-N-[(3-Iodophenyl)methyl]piperidin-3-amine dihydrochloride
This compound's unique structure and properties make it a valuable tool in scientific research and pharmaceutical development. Its versatility and reactivity allow for a wide range of applications, making it an important compound in the field of chemistry and beyond.
Properties
IUPAC Name |
(3R)-N-[(3-bromophenyl)methyl]piperidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2.2ClH/c13-11-4-1-3-10(7-11)8-15-12-5-2-6-14-9-12;;/h1,3-4,7,12,14-15H,2,5-6,8-9H2;2*1H/t12-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBVYIRHVJKRLN-CURYUGHLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC(=CC=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NCC2=CC(=CC=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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